S32826

Overview

Description

Autotaxin is an enzyme that catalyzes the transformation of lysophosphatidylcholine into lysophosphatidic acid, a phospholipid involved in various cellular activities such as motility and growth signaling . Due to its significant role in pathological conditions like oncology and diabetes, S32826 has garnered attention for its potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of S32826 is autotaxin , an enzyme that catalyzes the transformation of lyso-phosphatidylcholine into lyso-phosphatidic acid (LPA) .

Mode of Action

This compound inhibits autotaxin by binding to its active site, thereby preventing the conversion of lyso-phosphatidylcholine into LPA . It shows similar inhibitory effects on various autotaxin isoforms .

Biochemical Pathways

The inhibition of autotaxin by this compound leads to a decrease in the production of LPA, a phospholipid that acts as a motility factor or growth signal through its G-protein coupled seven transmembrane receptors . This can affect various cellular processes, including cell proliferation and migration .

Pharmacokinetics

While this compound is a potent inhibitor of autotaxin in vitro, its in vivo stability and bioavailability are poor . This limits its use in animal models and potentially in clinical applications .

Result of Action

In cellular models, this compound has been shown to decrease cell viability and migration, and increase the proportions of apoptotic cells . It also reduces the expression of total FAK and phosphorylated FAK, and their distribution along the cell membrane where adhesion structures are located .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and bioavailability can be affected by the conditions of the cellular environment . .

Biochemical Analysis

Biochemical Properties

S32826 interacts with various autotaxin isoforms, inhibiting their activity . It has been shown to inhibit the release of LPA from adipocytes, indicating its role in biochemical reactions . The nature of these interactions involves the inhibition of the enzymatic site required for LPA generation .

Cellular Effects

This compound has been evaluated in cellular models of diabesity and oncology . It influences cell function by inhibiting the production of LPA, a compound involved in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 4-Tetradecanamidobenzylphosphonic acid involves its binding interactions with autotaxin, leading to enzyme inhibition . This results in a decrease in the conversion of lysophosphatidylcholine into LPA, thereby affecting changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 4-Tetradecanamidobenzylphosphonic acid are centered around its interaction with autotaxin

Preparation Methods

The synthesis of S32826 involves a systematic screening of several thousand compounds using a colorimetric assay. This process takes advantage of the phosphodiesterase activity of autotaxin, which is essential for lysophosphatidic acid generation . The compound is synthesized through the reaction of [4-(tetradecanoylamino)benzyl]phosphonic acid with various reagents under controlled conditions

Chemical Reactions Analysis

S32826 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: The compound can undergo substitution reactions, particularly involving the phosphonic acid group.

Common reagents used in these reactions include para-nitrophenylphosphonate and hexadecyltrimethylammonium bromide . The major products formed from these reactions are typically derivatives of the original compound, modified to enhance its inhibitory activity against autotaxin .

Scientific Research Applications

S32826 has several scientific research applications, including:

Comparison with Similar Compounds

S32826 is unique due to its high potency and selectivity as an autotaxin inhibitor. Similar compounds include:

α-bromophosphonate 8: Exhibits a 1000-fold improvement in potency over other inhibitors.

GLPG1690: Another potent autotaxin inhibitor currently in clinical trials.

BBT-877: A structurally diverse autotaxin inhibitor also in clinical trials.

Compared to these compounds, this compound stands out for its strong inhibitory effect and selectivity in vitro, although its poor in vivo stability and bioavailability limit its use in animal studies .

Biological Activity

S32826, chemically known as [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt, is a potent inhibitor of autotaxin (ATX), an enzyme that plays a significant role in the production of lysophosphatidic acid (LPA). This compound has garnered attention due to its potential therapeutic applications in various pathologies, particularly in oncology and ophthalmology.

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, a bioactive lipid involved in numerous physiological processes such as cell proliferation, migration, and survival. The inhibition of ATX by this compound leads to a reduction in LPA levels, which is crucial for its therapeutic effects. The compound exhibits an IC50 value of approximately 9 nM against purified ATX, indicating its high potency as an inhibitor .

In Vitro Studies

This compound has been evaluated in various in vitro models to assess its biological activity:

- Cell Migration and Proliferation : In studies involving ovarian cancer cells, this compound significantly inhibited cell migration induced by LPA. The compound also enhanced apoptosis when used in conjunction with carboplatin, a chemotherapeutic agent .

- Adipocyte Function : The compound effectively inhibited LPA release from adipocytes with an IC50 of 90 nM, demonstrating its role in modulating lipid metabolism .

- Ocular Applications : In experiments with human trabecular meshwork cells, this compound reduced intraocular pressure (IOP) in rabbit models by inhibiting ATX activity, showcasing its potential for treating glaucoma .

1. Ocular Hypotensive Effects

A study demonstrated that topical application of this compound led to a significant decrease in IOP in Dutch-Belted rabbits. The results indicated that a single intracameral injection of this compound resulted in sustained hypotensive effects lasting over 48 hours. This was attributed to the inhibition of ATX activity and subsequent reduction of LPA levels in the aqueous humor .

2. Cancer Cell Dynamics

In another investigation involving ovarian cancer stem cells, the application of this compound resulted in a marked reduction of LPA generation from conditioned media. This effect contributed to the inhibition of cell motility and proliferation, suggesting that targeting the ATX-LPA axis could be a viable strategy for cancer therapy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Autotaxin Inhibition | Potent inhibition of autotaxin activity with significant reduction in LPA production | 9 nM |

| Cell Migration | Inhibition of LPA-induced migration in ovarian cancer cells | Not specified |

| Ocular Pressure | Significant reduction in IOP after intracameral injection in rabbits | Not specified |

| Adipocyte Function | Inhibition of LPA release from adipocytes | 90 nM |

Properties

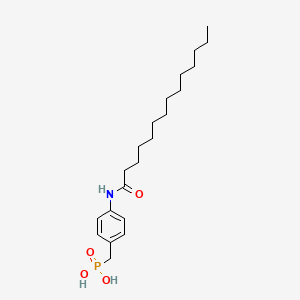

IUPAC Name |

[4-(tetradecanoylamino)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAHVRWFHOKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657694 | |

| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-84-1 | |

| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of S32826 and its downstream effects?

A1: this compound ([4-(Tetradecanoylamino)benzyl]phosphonic acid) is a potent and selective inhibitor of autotaxin (ATX). [] ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ] By inhibiting ATX, this compound prevents the formation of LPA, a bioactive lipid involved in various cellular processes such as cell migration, invasion, proliferation, and survival. [, ] Studies have shown that this compound can inhibit the migration of ovarian cancer cells overexpressing ATX and enhance the activation of caspase 3/7 induced by carboplatin, suggesting its potential in cancer therapy. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, the chemical name [4-(Tetradecanoylamino)benzyl]phosphonic acid allows us to deduce its structure. It includes a phosphonic acid group, a tetradecanamide side chain, and a benzene ring. This information can be used to calculate its molecular formula and weight.

Q3: How does this compound affect cell motility in the context of cancer?

A3: Research indicates that this compound can influence cell motility differently depending on the type of cancer and the LPA receptors involved. In liver epithelial cells treated with carcinogens, this compound suppressed cell motility induced by both a tumor initiator and a promoter by blocking extracellular LPA synthesis. [] This suggests that this compound's impact on cell motility is mediated through its inhibition of ATX and the subsequent reduction of LPA production.

Q4: Are there any known limitations or drawbacks associated with this compound?

A5: Yes, despite its potency as an ATX inhibitor, this compound suffers from drawbacks that have hindered its development as a therapeutic. Specifically, its poor in vivo stability and/or bioavailability have prevented its effective use in animal models for several pathologies. [] This highlights the need for further research to optimize its pharmacokinetic properties, potentially through the development of more stable analogs or alternative delivery strategies.

Q5: What are the potential applications of this compound beyond cancer?

A6: Beyond its potential in cancer, this compound has shown promise in treating other conditions. Research suggests its possible application in lowering intraocular pressure (IOP) in glaucoma. [] This is attributed to its ability to inhibit ATX activity in the aqueous humor, thus influencing the IOP regulation pathway. Further research is needed to fully elucidate this mechanism and explore its therapeutic potential in this area.

Q6: What is the significance of this compound in ATX research?

A7: this compound has played a crucial role as a pharmacological tool in validating the role of ATX in various pathologies. [] Being the first reported inhibitor of ATX with an IC50 in the nanomolar range, it has enabled researchers to study the effects of ATX inhibition in cellular models. [] Despite its limitations in in vivo settings, this compound remains a valuable tool for in vitro studies investigating the ATX-LPA axis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.